1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and a propanol derivative . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects . For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-1-ol: Similar structure but with a different position of the hydroxyl group.
1-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-2-ol: Contains an additional methyl group.
Uniqueness
1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol is unique due to its specific substitution pattern on the thiophene ring and the presence of both amine and hydroxyl functional groups. This combination of features makes it a versatile compound for various chemical and biological applications .
Properties
Molecular Formula |
C8H12BrNOS |
---|---|
Molecular Weight |
250.16 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C8H12BrNOS/c1-6(11)4-10-5-8-7(9)2-3-12-8/h2-3,6,10-11H,4-5H2,1H3 |
InChI Key |
OJVYGGFDXDOKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=C(C=CS1)Br)O |
Origin of Product |
United States |
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